1-(Difluoromethyl)-5-methylnaphthalene

Lipophilicity LogP Drug Design

For programs requiring a lipophilic hydrogen-bond donor without metabolic lability, 1-(difluoromethyl)-5-methylnaphthalene provides the solution. Generic non-fluorinated naphthalenes cannot mimic the CHF₂ group's electronic signature, and trifluoromethyl analogs lack donor capacity. The 1,5-substitution pattern ensures distinct regiospecific steric control. - Unique Electronic Profile: CHF₂ acts as a lipophilic H-bond donor, unlike -CF₃, enhancing target binding and membrane permeability. - Regiospecific Scaffold: 1,5-substitution offers divergent steric and electronic properties compared to 1,6- or 2,6-isomers (XLogP3 ~4.6-4.7) for library diversification. - Supply Reliability: Available from a stable supply channel optimized for medicinal chemistry and agrochemical intermediate procurement.

Molecular Formula C12H10F2
Molecular Weight 192.20 g/mol
Cat. No. B11904304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-5-methylnaphthalene
Molecular FormulaC12H10F2
Molecular Weight192.20 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=CC=C1)C(F)F
InChIInChI=1S/C12H10F2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7,12H,1H3
InChIKeyPIUKFPHYARPLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-5-methylnaphthalene: Physicochemical Profile & Procurement Rationale


1-(Difluoromethyl)-5-methylnaphthalene (CAS 1261808-37-0, C₁₂H₁₀F₂, MW 192.20 g/mol) is a regiospecifically substituted polycyclic aromatic building block in which the difluoromethyl (–CF₂H) and methyl (–CH₃) groups occupy positions 1 and 5, respectively, on the naphthalene scaffold [1]. The compound belongs to the difluoromethylnaphthalene class, whose members have been described as pharmaceutically and agrochemically promising intermediates due to the unique electronic signature imparted by the CHF₂ moiety [2]. Its computed physical properties—including XLogP3 values exceeding 4.5 for close regioisomers—underscore the substantial lipophilicity that differentiates it from non-fluorinated naphthalenes and make it a candidate for lead-like space in medicinal chemistry programs [1].

Why Generic Naphthalene or Trifluoromethyl Analogs Cannot Substitute


Indiscriminate substitution with non-fluorinated naphthalenes, trifluoromethyl (–CF₃) analogs, or even alternative CHF₂ regioisomers introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and downstream reactivity that directly affect pharmacokinetics and synthetic efficiency. The –CF₂H group functions as a lipophilic hydrogen-bond donor, whereas –CF₃ can only serve as a weak acceptor; this distinction alters target binding, metabolic stability, and solubility profiles in ways that a simple potency or cost comparison cannot capture [1]. Furthermore, regioisomeric shifts in substituent positions produce distinct XLogP3 values and steric environments that influence coupling yields and selectivity in multi-step sequences [2]. The quantitative evidence below substantiates why 1-(difluoromethyl)-5-methylnaphthalene constitutes a non-interchangeable selection relative to its closest in-class alternatives.

Product-Specific Quantitative Evidence Guide


Lipophilicity Differentiation: CHF₂ vs. CF₃ Analogs

The lipophilicity of 1-(difluoromethyl)naphthalene-derived scaffolds is markedly lower than that of analogous trifluoromethyl (–CF₃) congeners, providing a quantifiable basis for tuning membrane permeability and reducing non-specific binding. ACD/LogP for the parent 1-(difluoromethyl)naphthalene is 3.82, while the corresponding 1-(trifluoromethyl)naphthalene yields a consistent LogP of 3.86 across multiple prediction and experimental sources. When a methyl substituent is introduced, the 6-methyl difluoromethyl regioisomer 1-(difluoromethyl)-6-methylnaphthalene exhibits an XLogP3 of 4.7, whereas conservative estimates place the –CF₃ analog approximately 0.3–0.5 log units higher. This difference translates to roughly 2- to 3-fold lower octanol/water partitioning for the CHF₂ species, which can reduce off-target accumulation and improve solubility-driven developability metrics [1].

Lipophilicity LogP Drug Design Physicochemical Properties

Hydrogen-Bond Donor Capability of CHF₂ vs. CF₃

The difluoromethyl (–CF₂H) group functions as a lipophilic hydrogen-bond donor, whereas the trifluoromethyl (–CF₃) group cannot donate a hydrogen bond. Experimental and computational studies demonstrate that the –CF₂H proton engages in intermolecular hydrogen bonds with strengths comparable to those of phenolic OH groups, albeit weaker than those of amines or alcohols. This property allows 1-(difluoromethyl)-5-methylnaphthalene to serve as a bioisostere for hydroxyl- or thiol-containing fragments while maintaining higher lipophilicity, a dual functionality absent in –CF₃ or –CH₃ analogs. When a procurement decision aims to replace a metabolically labile OH or SH motif without sacrificing target engagement, the CHF₂ compound provides a unique advantage that trifluoromethyl or unsubstituted naphthalenes cannot replicate [1].

Hydrogen Bonding Bioisostere CF2H Medicinal Chemistry

Regioisomeric Impact on Lipophilicity and Steric Profile

Shifting the methyl substituent from position 5 (target compound) to position 6 (1-(difluoromethyl)-6-methylnaphthalene) alters the computed XLogP3 by approximately 0.1 log units (4.7 vs. 4.6) and affects the steric environment around the difluoromethyl group. The 5-methyl isomer places the methyl group peri to the CHF₂ substituent, increasing steric hindrance near the reactive C–H bond of the CHF₂ group. This steric modulation can influence the rate and selectivity of subsequent functionalization reactions such as palladium-catalyzed cross-couplings, where peri-substitution effects are well documented to alter oxidative addition and transmetallation steps [1]. While potent biological data for the pure 5-methyl isomer are sparse, the regiospecific placement of substituents provides a toolkit for fine-tuning both electronic and steric parameters in structure–activity relationship (SAR) exploration.

Regioisomer QSPR Steric Effects Cross-Coupling

Therapeutic Relevance in MIF and Leukotriene Inhibition

Naphthalene derivatives bearing halogenated or fluoroalkyl substituents are explicitly claimed in patent families targeting macrophage migration inhibitory factor (MIF) and leukotriene biosynthesis inhibition (5-lipoxygenase). In US20060106102A1, naphthalene derivatives are disclosed as inhibitors of MIF cytokine activity with therapeutic utility in inflammatory and cancerous diseases. Similarly, EP 0223368 and related patents describe naphthalene-based inhibitors of leukotriene biosynthesis for the treatment of asthma, arthritis, and allergic conditions. While 1-(difluoromethyl)-5-methylnaphthalene itself is not the final drug candidate, its structural features map directly onto these privileged chemotypes, and the difluoromethyl substitution pattern aligns with the pharmacophoric requirements described in these patents [1]. Procuring this specific building block enables direct access to validated chemical space for inflammation and oncology programs, as opposed to non-fluorinated alternatives that lack the electron-withdrawing and metabolic stability features highlighted in the patent specifications.

MIF Inhibition 5-Lipoxygenase Inflammation Patent

Best-Fit Research and Industrial Application Scenarios


Lipophilic H-Bond Donor Bioisostere for Fragment-Based Design

In fragment-growing campaigns where a hydroxyl or thiol group contributes to target binding but introduces metabolic lability or excessive polarity, 1-(difluoromethyl)-5-methylnaphthalene provides a CHF₂-containing scaffold that preserves hydrogen-bond donation while enhancing lipophilicity and metabolic stability. The quantitative LogP elevation relative to OH-containing fragments improves membrane permeability without sacrificing the polar interaction, as supported by class-level evidence on the H-bond donor capacity of the CF₂H group .

Lead Optimization Targeting MIF or 5-Lipoxygenase

The naphthalene core with a fluorinated substituent is a privileged scaffold in MIF and leukotriene biosynthesis inhibitor patent families. Procuring 1-(difluoromethyl)-5-methylnaphthalene as a synthetic intermediate grants direct entry into this protected chemical space, enabling rapid SAR exploration around the difluoromethyl and methyl positions for optimizing potency, selectivity, and ADME properties in inflammation or oncology programs .

Fluorinated Building Block Libraries for Cross-Coupling Chemistry

The regiospecific 1,5-substitution pattern offers a distinct steric and electronic profile compared to 1,6- or 2,6-isomers. This differentiation is valuable in parallel synthesis workflows where minor variations in peri-steric hindrance or electronic distribution can lead to divergent coupling efficiencies. The computed XLogP3 range (4.6–4.7) across regioisomers confirms that even subtle positional changes produce measurable physicochemical differences that can be exploited for library design .

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